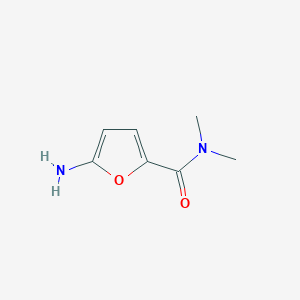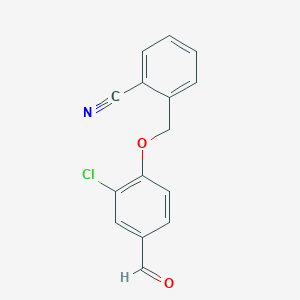
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a chloro group, a formyl group, and a benzonitrile moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with formaldehyde and a phenol derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: 2-(2-Chloro-4-carboxyphenoxymethyl)benzonitrile.
Reduction: 2-(2-Chloro-4-formylphenoxymethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or other biomolecules, leading to changes in their function or activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: A simpler compound with similar reactivity but lacking the formyl and phenoxymethyl groups.
4-[(2-Chloro-4-formylphenoxy)methyl]benzonitrile: A closely related compound with similar structural features.
Propiedades
Fórmula molecular |
C15H10ClNO2 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-[(2-chloro-4-formylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C15H10ClNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2 |
Clave InChI |
IDHWCVFDELEBQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


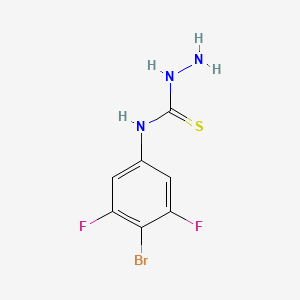
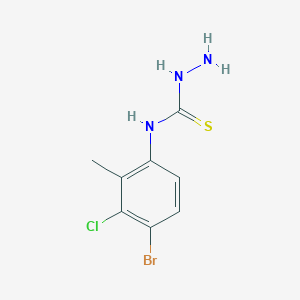

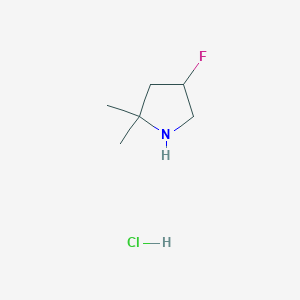
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

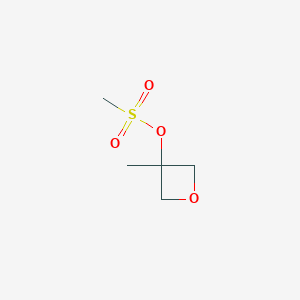
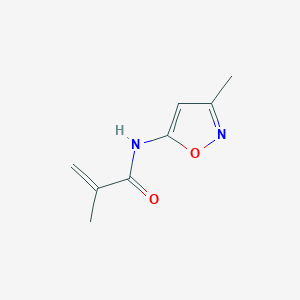
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
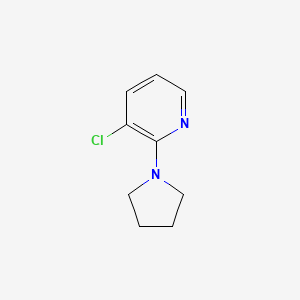
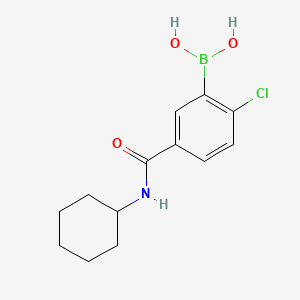
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
